molecular formula C18H16N2O2S2 B14261786 5,5'-Disulfanediylbis(1-methyl-1,3-dihydro-2H-indol-2-one) CAS No. 166883-21-2

5,5'-Disulfanediylbis(1-methyl-1,3-dihydro-2H-indol-2-one)

Cat. No.: B14261786
CAS No.: 166883-21-2
M. Wt: 356.5 g/mol
InChI Key: BMXOQJZCLXWKFT-UHFFFAOYSA-N
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Description

5,5’-Disulfanediylbis(1-methyl-1,3-dihydro-2H-indol-2-one) is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. This compound features a unique structure with two indole moieties connected by a disulfide bond, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The disulfide bond can be introduced through the oxidation of thiol groups using reagents such as hydrogen peroxide or iodine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5’-Disulfanediylbis(1-methyl-1,3-dihydro-2H-indol-2-one) can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, due to the electron-rich nature of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

5,5’-Disulfanediylbis(1-methyl-1,3-dihydro-2H-indol-2-one) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-Disulfanediylbis(1-methyl-1,3-dihydro-2H-indol-2-one) involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. These interactions contribute to the compound’s diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Disulfanediylbis(1-methyl-1,3-dihydro-2H-indol-2-one) is unique due to its specific disulfide linkage and the presence of two indole moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

166883-21-2

Molecular Formula

C18H16N2O2S2

Molecular Weight

356.5 g/mol

IUPAC Name

1-methyl-5-[(1-methyl-2-oxo-3H-indol-5-yl)disulfanyl]-3H-indol-2-one

InChI

InChI=1S/C18H16N2O2S2/c1-19-15-5-3-13(7-11(15)9-17(19)21)23-24-14-4-6-16-12(8-14)10-18(22)20(16)2/h3-8H,9-10H2,1-2H3

InChI Key

BMXOQJZCLXWKFT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)SSC3=CC4=C(C=C3)N(C(=O)C4)C

Origin of Product

United States

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